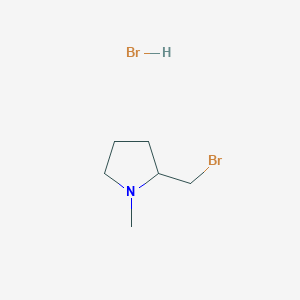

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide

Description

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a brominated pyrrolidine derivative. Pyrrolidines are five-membered saturated heterocycles containing one nitrogen atom, widely used in pharmaceutical synthesis as intermediates for alkaloids, agrochemicals, and bioactive molecules. The compound features a bromomethyl (-CH2Br) substituent at the 2-position and a methyl (-CH3) group at the 1-position of the pyrrolidine ring, with a hydrobromide counterion enhancing stability.

Properties

IUPAC Name |

2-(bromomethyl)-1-methylpyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBVHJLHXAWSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13617-00-0 | |

| Record name | 2-(bromomethyl)-1-methylpyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its electrophilic bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic frameworks .

Biochemical Research

In biological contexts, this compound is employed for:

- Modification of Biomolecules : It can be used to modify proteins and nucleic acids, facilitating studies on enzyme mechanisms and protein interactions .

- Drug Development : The compound's reactivity makes it a candidate for designing new pharmaceuticals, particularly those targeting specific biological pathways .

Material Science

The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and nanotechnology .

Case Study 1: Synthesis of Novel Antimicrobial Agents

Researchers utilized this compound to synthesize a series of antimicrobial agents. The bromomethyl group facilitated the introduction of various functional groups that enhanced antimicrobial activity against resistant bacterial strains .

Case Study 2: Protein Interaction Studies

A study investigated the role of modified proteins using this compound to understand enzyme-substrate interactions better. The modifications allowed for tracking protein dynamics in live cells, providing insights into cellular processes .

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The reaction involves the backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to the formation of the substitution product.

Molecular Targets and Pathways Involved:

Nucleophilic Substitution: The reaction targets the carbon-bromine bond, and the pathway involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Reduction: The reduction targets the carbon-nitrogen double bond, and the pathway involves the transfer of electrons from the reducing agent to the substrate.

Oxidation: The oxidation targets the carbon-hydrogen bonds, and the pathway involves the addition of oxygen atoms to the substrate.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide with structurally related brominated heterocycles:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Structural Features |

|---|---|---|---|---|

| This compound | ~C7H13Br2N | ~258.98 | Not Provided | Pyrrolidine core, bromomethyl, methyl, HBr |

| 2-(Bromomethyl)-4-methylpyridine hydrobromide | C7H9Br2N | 266.96 | 1956322-40-9 | Pyridine core, bromomethyl, methyl, HBr |

| 1-(Bromomethyl)isoquinoline hydrobromide | C10H8BrN·HBr | 302.99 | 337508-56-2 | Isoquinoline core, bromomethyl, HBr |

| 2-Bromo-3-methylpyridine | C6H6BrN | 172.02 | 3430-17-9 | Pyridine core, bromo, methyl |

| 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide | C9H9BrN2·HBr | 305.99 | 934570-40-8 | Benzimidazole core, bromomethyl, methyl, HBr |

Key Observations :

- Core Heterocycle: The pyrrolidine (saturated) vs. pyridine/isoquinoline/benzimidazole (aromatic) structures influence reactivity. Aromatic systems (e.g., pyridine) participate in electrophilic substitution, while pyrrolidine undergoes ring-opening or alkylation reactions .

- Substituent Positioning : The bromomethyl group’s placement (e.g., 2-position in pyrrolidine vs. 4-position in pyridine) affects steric and electronic properties.

- Counterion : Hydrobromide salts enhance stability and solubility compared to neutral analogs like 2-Bromo-3-methylpyridine .

Commercial Availability and Pricing

- Discontinuation : this compound is discontinued, reflecting niche demand or synthesis challenges .

- Pricing Trends: 1-(Bromomethyl)isoquinoline hydrobromide: JPY 51,600/g . 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide: JPY 29,300/g . Pyridine analogs (e.g., 2-Bromo-3-methylpyridine) are typically lower-cost due to simpler synthesis .

Biological Activity

2-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a brominated organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H12Br2N

- Molecular Weight : 257.07 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a bromomethyl group, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrrolidine with bromomethyl compounds under controlled conditions. This process can be optimized for yield and purity through various synthetic routes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 17 |

| Escherichia coli | 15 |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

The biological activity of this compound is believed to involve its interaction with cellular targets such as enzymes and receptors. The electrophilic nature of the bromomethyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or receptor modulation. This mechanism is crucial for its observed antimicrobial effects.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential.

- Methodology : The study utilized the disk diffusion method to assess antibacterial activity.

- Results : The compound showed a dose-dependent response, with higher concentrations resulting in larger inhibition zones.

Toxicological Assessment

Another important aspect of evaluating the biological activity of this compound involves understanding its toxicological profile. A toxicological assessment revealed that while the compound shows promising antimicrobial activity, it also exhibits cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile for therapeutic use .

Preparation Methods

Bromination of 1-Methylpyrrolidine

The most common and industrially relevant method to prepare this compound involves the selective bromination of 1-methylpyrrolidine at the 2-position. The reaction proceeds via a radical bromination mechanism using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.

- Reaction Conditions:

- Reagents: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

- Solvent: Inert solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3)

- Temperature: Elevated temperatures, typically around 55–75°C

- Reaction Time: Approximately 12–15 hours

- Mechanism: Radical bromination at the benzylic-like position adjacent to nitrogen

This method yields the bromomethyl derivative with good selectivity and purity. The hydrobromide salt form is typically obtained by treatment with hydrobromic acid or by crystallization from hydrobromic acid-containing solvents.

Industrial Scale Considerations

In industrial production, the bromination reaction is optimized for yield, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality. Additionally, greener solvents and safer brominating agents may be explored to minimize hazardous waste.

Reaction Analysis and Mechanistic Insights

| Aspect | Details |

|---|---|

| Type of Reaction | Radical bromination via NBS and AIBN |

| Radical Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent Choice | Carbon tetrachloride, chloroform, or other inert solvents |

| Temperature Range | 55–75°C |

| Reaction Time | 12–15 hours |

| Monitoring Techniques | Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC) |

| Product Isolation | Concentration under reduced pressure, addition of water, filtration, washing, and drying |

| Salt Formation | Conversion to hydrobromide salt by treatment with hydrobromic acid or crystallization |

The radical bromination mechanism involves homolytic cleavage of the NBS to generate bromine radicals, which abstract a hydrogen atom from the 2-position of 1-methylpyrrolidine, followed by recombination to form the bromomethyl product.

Detailed Preparation Procedure (Representative Example)

- Setup: Dissolve 1-methylpyrrolidine in carbon tetrachloride under inert atmosphere.

- Addition: Add N-bromosuccinimide and a catalytic amount of AIBN.

- Heating: Heat the mixture to 60–70°C and maintain for 12–15 hours with stirring.

- Monitoring: Track reaction progress by TLC or HPLC.

- Workup: Concentrate the reaction mixture under vacuum to remove solvent partially.

- Precipitation: Add water to precipitate the crude bromomethyl compound.

- Filtration and Washing: Filter the solid, wash with water and isopropyl alcohol to purify.

- Drying: Dry the solid under vacuum to obtain 2-(bromomethyl)-1-methylpyrrolidine.

- Salt Formation: Treat with hydrobromic acid to form the hydrobromide salt, followed by crystallization and drying.

Data Table: Summary of Preparation Parameters

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting Material | 1-Methylpyrrolidine | Commercially available or synthesized |

| Brominating Agent | N-Bromosuccinimide (NBS) | Radical bromination reagent |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | Catalyzes radical formation |

| Solvent | Carbon tetrachloride or chloroform | Inert, non-polar solvent |

| Temperature | 55–75°C | Optimal for radical generation |

| Reaction Time | 12–15 hours | Ensures complete bromination |

| Monitoring | TLC, HPLC | Ensures reaction completion |

| Workup | Vacuum concentration, water addition | Isolates crude product |

| Purification | Filtration, washing with isopropanol | Removes impurities |

| Salt Formation | Hydrobromic acid treatment | Yields hydrobromide salt |

| Yield | Typically high (>85%) | Dependent on scale and optimization |

Research Findings and Literature Insights

- The bromination method using NBS and AIBN is well-established for selective functionalization of pyrrolidine derivatives, providing high regioselectivity and yield.

- The hydrobromide salt form enhances the compound’s stability and ease of handling.

- Continuous monitoring by TLC and HPLC ensures high purity and reproducibility.

- Industrial processes emphasize safer solvents and controlled reaction environment to minimize side reactions and environmental impact.

- Alternative brominating agents such as molecular bromine or 1,3-dibromo-5,5-dimethylhydantoin have been explored in related systems but NBS remains preferred for selectivity and handling safety.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Bromomethyl)-1-methylpyrrolidine hydrobromide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via alkylation of 1-methylpyrrolidine using bromomethylating agents (e.g., HBr or bromine derivatives) under controlled conditions. Purification often involves recrystallization from polar aprotic solvents like acetonitrile or ethanol, followed by vacuum drying. Purity can be verified via HPLC (≥97%) or melting point analysis (dec. >170°C for related analogs) .

- Key Considerations : Monitor reaction progress using TLC (silica gel, chloroform/methanol eluent) to avoid over-alkylation. Storage under inert atmosphere at -20°C prevents decomposition .

Q. How should researchers characterize this compound spectroscopically?

- Methodology :

- NMR : H NMR (DMSO-d6) will show peaks for the pyrrolidine ring (δ 1.5–2.5 ppm), bromomethyl group (δ 3.5–4.0 ppm), and methyl substituent (δ 2.3 ppm). C NMR confirms quaternary carbons adjacent to bromine .

- Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 178.07 (M-Br) .

- Validation : Cross-reference with CAS RN 60365-88-0 for spectral databases .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation : The hydrobromide salt releases HBr upon decomposition. Use PPE (gloves, goggles) and work in a fume hood. Hazard statements include H302 (harmful if swallowed) and H319 (eye irritation) .

- Storage : Store in amber glass bottles under inert gas (argon) at -20°C to prevent light- or moisture-induced degradation .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The bromine atom acts as a superior leaving group compared to chloro or iodo analogs, favoring S2 mechanisms. For example, in coupling reactions with amines or thiols, the bromomethyl group facilitates efficient alkylation (e.g., forming quaternary ammonium salts) .

- Experimental Design : Optimize reaction conditions (e.g., KCO/KI in ethanol at reflux) to enhance yield. Monitor by H NMR for displacement of the bromomethyl peak .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Data-Driven Analysis :

| Condition | Stability Outcome | Evidence Source |

|---|---|---|

| pH < 4.0 | Rapid HBr release (>50% in 1 hr) | |

| Temperature > 25°C | Decomposition (TGA shows 10% loss) | |

| Aqueous Solution | Hydrolysis to 1-methylpyrrolidine |

- Recommendation : Use anhydrous solvents and avoid prolonged exposure to acidic buffers.

Q. How does this compound compare to structurally similar bromomethyl derivatives in medicinal chemistry applications?

- Comparative Analysis :

- Unique Advantage : The pyrrolidine scaffold offers conformational flexibility for targeting enzyme active sites, while the bromomethyl group enables covalent bond formation .

Data Contradictions and Resolution

- Melting Point Variability : Some sources report decomposition above 170°C , while others note melting points near 150°C for analogs . This discrepancy may arise from polymorphic forms or impurities. Always validate with DSC and replicate synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.